molecular formula C35H45N7O8S B1669742 Dabigatran etexilate methanesulfonate CAS No. 872728-81-9

Dabigatran etexilate methanesulfonate

货号 B1669742
CAS 编号: 872728-81-9
分子量: 723.8 g/mol
InChI 键: XETBXHPXHHOLOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dabigatran etexilate methanesulfonate is an anticoagulant used for the prevention of venous thromboembolic events or stroke in patients with recent elective hip or knee replacement surgery and atrial fibrillation . It is an oral prodrug that is hydrolyzed to the competitive and reversible direct thrombin inhibitor dabigatran .


Synthesis Analysis

The synthesis of Dabigatran etexilate methanesulfonate involves a novel synthon, n-hexyl-4-nitrophenyl carbonate, which substantially eliminates the formation of potential impurities . The Pinner reaction is used to prepare a key and critical intermediate, amidine . Nucleophilic substitution of this intermediate with the novel synthon furnishes the dabigatran base, which is then converted to its mesylate salt using methane sulfonic acid .


Molecular Structure Analysis

The molecular structure of Dabigatran etexilate methanesulfonate was investigated using X-ray crystallography with single crystals and powder techniques .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Dabigatran etexilate methanesulfonate include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .


Physical And Chemical Properties Analysis

Dabigatran etexilate methanesulfonate is a yellow-white to yellow powder . A saturated solution in pure water has a solubility of 1.8 mg/mL . It is freely soluble in methanol, slightly soluble in ethanol, and sparingly soluble in isopropanol .

科学研究应用

Anticoagulation Efficacy in Orthopedic Surgery

Research has demonstrated that dabigatran etexilate is effective in prophylaxis against VTE after hip or knee replacement surgery, showcasing a comparable efficacy and safety profile to low-molecular-weight heparin (LMWH), specifically enoxaparin. The convenience of oral administration without the need for laboratory monitoring presents an advantage over LMWH, especially for extended prophylaxis up to one month post-surgery. Notably, its use does not require antidote availability for managing bleeding risks in orthopedic surgical patients, which aligns with its favorable benefit-risk profile (Schulman & Majeed, 2011).

Comparative Efficacy and Safety

Dabigatran etexilate has been scrutinized against enoxaparin sodium in large, randomized, double-blind phase III trials for VTE prevention after total knee and hip arthroplasty. These studies confirmed that dabigatran, in dosages of 150 and 220 mg once daily, was noninferior to enoxaparin with respect to the incidence of total VTE events and all-cause mortality. It also maintained a well-tolerated safety profile across these clinical trials, with no significant differences in bleeding complications compared to enoxaparin sodium groups (Burness & McKeage, 2012).

Venous Thromboembolism Treatment and Atrial Fibrillation

The effectiveness and safety of dabigatran have also been evaluated in the treatment of venous thromboembolism and for stroke prevention in patients with non-valvular atrial fibrillation. Dabigatran demonstrates comparable efficacy to warfarin for venous thromboembolism treatment and has been found superior in preventing stroke and systemic embolism with a similar risk of major bleeding in atrial fibrillation patients. However, it showed less effectiveness than enoxaparin in venous thromboembolism prevention in the context of orthopedic surgery. Advantages include fixed-dose regimens without the need for routine coagulation monitoring and potentially fewer drug interactions, though concerns about dyspepsia and gastrointestinal bleeding have been noted (Reddy et al., 2011).

Pharmacological Properties and Cost-Effectiveness

Dabigatran etexilate's role extends to discussions on its pharmacological properties, clinical efficacy, and cost-effectiveness in the context of orthopedic surgery and atrial fibrillation treatment. It has a predictable and consistent anticoagulant effect, offering an effective and generally well-tolerated option for VTE prophylaxis in patients undergoing knee and hip replacement surgeries. Cost-utility analyses have indicated its economic advantage over traditional therapies like enoxaparin sodium in specific patient groups, emphasizing its significance in modern therapeutic strategies (Eriksson & Friedman, 2009).

安全和危害

Dabigatran etexilate methanesulfonate should be taken with a sufficient amount of water to facilitate delivery to the stomach . If retained in the esophagus, oesophageal ulcer or oesophagitis may occur . It is also recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

未来方向

Dabigatran etexilate methanesulfonate is a novel, oral reversible direct thrombin inhibitor in clinical development for the treatment and prevention of thromboembolic diseases . Ongoing clinical trials are investigating its use in the treatment of venous thromboembolism, prevention of stroke in patients with nonvalvular atrial fibrillation, and treatment of thromboembolic complications following acute coronary syndromes .

属性

IUPAC Name

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H45N7O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236248
Record name Dabigatran etexilate mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

723.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran etexilate mesylate

CAS RN

872728-81-9
Record name Dabigatran etexilate mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872728-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dabigatran etexilate mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dabigatran etexilate methanesulfonate
Reactant of Route 2
Reactant of Route 2
Dabigatran etexilate methanesulfonate
Reactant of Route 3
Reactant of Route 3
Dabigatran etexilate methanesulfonate
Reactant of Route 4
Reactant of Route 4
Dabigatran etexilate methanesulfonate
Reactant of Route 5
Reactant of Route 5
Dabigatran etexilate methanesulfonate
Reactant of Route 6
Reactant of Route 6
Dabigatran etexilate methanesulfonate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。